molecular formula C9H10N2O4 B1432012 5-Ethoxy-2-nitrobenzamide CAS No. 1420800-21-0

5-Ethoxy-2-nitrobenzamide

Cat. No. B1432012
M. Wt: 210.19 g/mol
InChI Key: BPKZNMWFVAMQFH-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitrobenzamide is a chemical compound with the linear formula C9H10N2O4 . It has a molecular weight of 210.19 .


Molecular Structure Analysis

The InChI code for 5-Ethoxy-2-nitrobenzamide is 1S/C9H10N2O4/c1-2-15-6-3-4-8(11(13)14)7(5-6)9(10)12/h3-5H,2H2,1H3,(H2,10,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Ethoxy-2-nitrobenzamide has a molecular weight of 210.19 .

properties

IUPAC Name

5-ethoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-6-3-4-8(11(13)14)7(5-6)9(10)12/h3-5H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKZNMWFVAMQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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